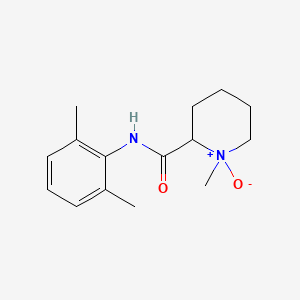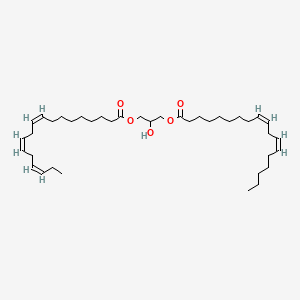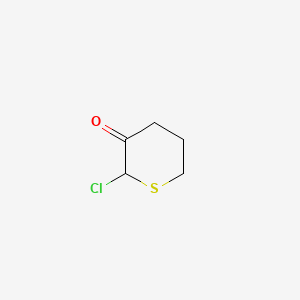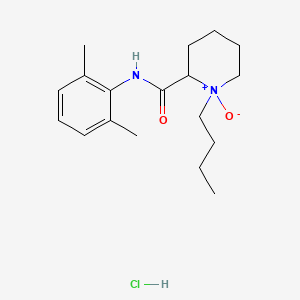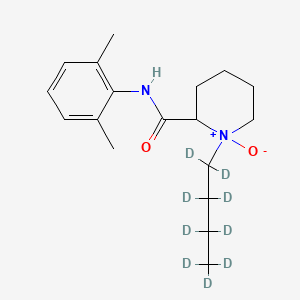
Detomidine-13C,15N2 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Detomidine, the unlabelled analogue of Detomidine-13C,15N2 Hydrochloride, is an α2-adrenergic agonist . It’s used as a large animal sedative, primarily in horses . α2-adrenergic agonists produce dose-dependent sedative and analgesic effects, mediated by activation of α2 catecholamine receptors, thus inducing a negative feedback response, reducing production of excitatory neurotransmitters .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "Detomidine-13C,15N2 Hydrochloride can be synthesized by introducing the stable isotopes of carbon-13 and nitrogen-15 into the molecule during the synthesis of the parent compound, detomidine hydrochloride. The synthesis pathway involves the use of labeled starting materials and specific reactions to incorporate the isotopes into the final product.", "Starting Materials": [ "Detomidine Hydrochloride", "Sodium 13C-labeled acetate", "15N-labeled ammonia", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve detomidine hydrochloride in ethanol", "Step 2: Add sodium 13C-labeled acetate to the solution and stir for several hours to allow for incorporation of the labeled carbon into the molecule", "Step 3: Remove the solvent by evaporation and dissolve the residue in water", "Step 4: Add 15N-labeled ammonia to the solution and adjust the pH to 4-5 using hydrochloric acid", "Step 5: Heat the reaction mixture to 50-60°C for several hours to allow for incorporation of the labeled nitrogen into the molecule", "Step 6: Adjust the pH to 7-8 using sodium hydroxide", "Step 7: Remove the solvent by evaporation and purify the product using standard chromatographic techniques", "Step 8: Obtain Detomidine-13C,15N2 Hydrochloride as a final product" ] } | |
Numéro CAS |
1391052-98-4 |
Nom du produit |
Detomidine-13C,15N2 Hydrochloride |
Formule moléculaire |
C12H15ClN2 |
Poids moléculaire |
225.695 |
Nom IUPAC |
5-[(2,3-dimethylphenyl)methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H/i8+1,13+1,14+1; |
Clé InChI |
OIWRDXKNDCJZSM-BGIYLATFSA-N |
SMILES |
CC1=C(C(=CC=C1)CC2=CN=CN2)C.Cl |
Synonymes |
5-[(2,3-Dimethylphenyl)methyl]-1H-imidazole-13C,15N2 Hydrochloride; 4-[(2,3-Dimethylphenyl)methyl]-1H-imidazole-13C,15N2 Monohydrochloride; Domosedan-13C,15N2 ; Dormosedan-13C,15N2 ; MPV 253AII-13C,15N2 ; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



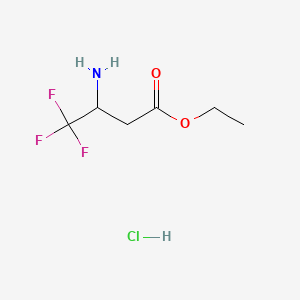
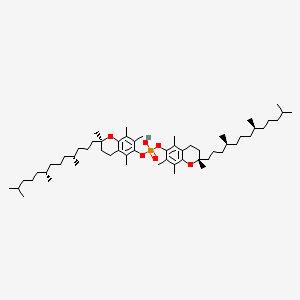
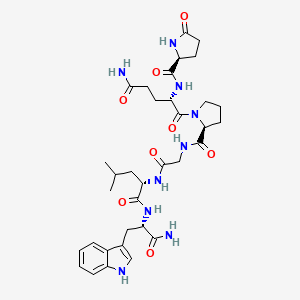
![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)
